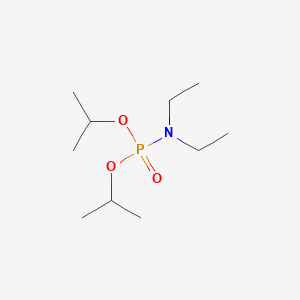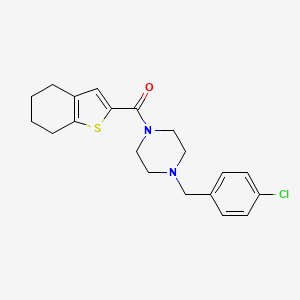![molecular formula C15H18F3NO3 B4632312 N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a procedure involving chloracetyl chloride, anhydrous sodium acetate, and methanol, resulting in high yields and providing insights into the methodologies applicable for synthesizing compounds like N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed information on the molecular arrangement and the nature of bonds within the molecule, essential for understanding its chemical behavior and potential applications (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to this compound include fluorination, acetylation, and ethylation, highlighting the compound's reactivity towards various chemical agents. Such reactions are critical for modifying the compound's structure to enhance its properties or for synthesizing novel derivatives with potential biological activities (Banks et al., 1996).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal structure analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential bioactivity, provides valuable insights into its stability and interactions at the molecular level, which could be relevant for understanding the physical properties of this compound (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemical species, are essential for predicting the behavior of this compound in different environments. Studies on related compounds have shown that modifications in the molecular structure can significantly influence these properties, suggesting avenues for research into optimizing the chemical properties of such acetamide derivatives for specific applications (Rani et al., 2014).
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis Applications
Chemoselective Acetylation : Studies on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the relevance of specific chemical structures in synthesizing intermediates for pharmaceutical applications, including antimalarial drugs. Such processes often involve optimizing reaction conditions to improve yield and selectivity, demonstrating the application of similar compounds in facilitating synthetic pathways for drug development (Magadum & Yadav, 2018).
Anticancer and Analgesic Activities : The synthesis and pharmacological evaluation of acetamide derivatives, including those with substituted phenoxy groups, have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the application of similar compounds in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Electrochemical Properties and Material Science
- Electrochemical Properties : Research into the electrochemical properties of tetrasubstituted tetraphenylethenes, which are structurally complex like the given compound, suggests applications in designing materials with specific electronic or photonic properties. These compounds are investigated for their behavior in cyclic voltammetry and their potential in forming quinoidal type substructures under certain conditions, which could be relevant in material science and electronic device fabrication (Schreivogel et al., 2006).
Pharmacological Applications
- Pharmacological Assessment : The Leuckart synthesis pathway has been employed to develop novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Such research underscores the application of specific acetamide derivatives in discovering new pharmacologically active compounds, suggesting a similar potential for the study compound (Rani, Pal, Hegde, & Hashim, 2016).
Propiedades
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-10(13-6-3-7-21-13)19-14(20)9-22-12-5-2-4-11(8-12)15(16,17)18/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGKFONLDMVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)